molecular formula C23H26N2O4S2 B2703348 N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide CAS No. 941900-44-3

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2703348
CAS No.: 941900-44-3
M. Wt: 458.59
InChI Key: RAQPWTCDHHQKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and in other therapeutic areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the benzyl and dimethylphenylsulfonamide intermediates, followed by their coupling under specific conditions. Common reagents might include sulfonyl chlorides, amines, and benzyl halides, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity such as antimicrobial or anti-inflammatory effects.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonamides with different substituents or structural variations. Examples include:

  • N-phenylsulfonamides
  • N-benzylsulfonamides
  • Dimethylbenzenesulfonamides

Uniqueness

The uniqueness of N-benzyl-5-(N,4-dimethylphenylsulfonamido)-2,4-dimethylbenzenesulfonamide lies in its specific structural features, which might confer unique chemical reactivity or biological activity compared to other sulfonamides.

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

N-benzyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-17-10-12-21(13-11-17)31(28,29)25(4)22-15-23(19(3)14-18(22)2)30(26,27)24-16-20-8-6-5-7-9-20/h5-15,24H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPWTCDHHQKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.